molecular formula C6H16Cl2N2O2 B6266791 2-amino-4-(dimethylamino)butanoic acid dihydrochloride CAS No. 1803561-40-1

2-amino-4-(dimethylamino)butanoic acid dihydrochloride

Cat. No. B6266791
CAS RN: 1803561-40-1
M. Wt: 219.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(dimethylamino)butanoic acid dihydrochloride, also known as 4-(dimethylamino)butanoic acid hydrochloride, is commonly used in solution-phase peptide synthesis .


Synthesis Analysis

The synthesis of 4-(dimethylamino)butanoic acid hydrochloride is commonly achieved through solution-phase peptide synthesis . One synthesis method involves the reaction of formaldehyde and 4-aminobutyric acid .


Molecular Structure Analysis

The molecular structure of 2-amino-4-(dimethylamino)butanoic acid dihydrochloride can be found in various databases . The linear formula of this compound is (CH3)2N(CH2)3CO2H·HCl .


Chemical Reactions Analysis

The compound is commonly used in solution-phase peptide synthesis . The reaction conditions for its synthesis involve refluxing with formic acid for 16 hours under an inert atmosphere .


Physical And Chemical Properties Analysis

The compound is hygroscopic and should be protected from humidity and water . It should be stored under dry inert gas as it is incompatible with water and oxidizing agents .

Mechanism of Action

While the exact mechanism of action for 2-amino-4-(dimethylamino)butanoic acid dihydrochloride is not specified, it’s worth noting that 2,4-diaminobutyric acid, a related compound, acts as an inhibitor of GABA transaminase, an enzyme that converts GABA back to glutamate .

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Future Directions

While specific future directions for this compound are not mentioned in the retrieved sources, its use in solution-phase peptide synthesis suggests potential applications in the development of new peptides and proteins .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4-(dimethylamino)butanoic acid dihydrochloride involves the reaction of 2-amino-4-(dimethylamino)butanoic acid with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-amino-4-(dimethylamino)butanoic acid", "Hydrochloric acid" ], "Reaction": [ "Add 2-amino-4-(dimethylamino)butanoic acid to a reaction vessel", "Slowly add hydrochloric acid to the reaction vessel while stirring", "Heat the reaction mixture to 50-60°C for 1-2 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid and wash with cold water", "Dry the solid under vacuum to obtain 2-amino-4-(dimethylamino)butanoic acid dihydrochloride" ] }

CAS RN

1803561-40-1

Molecular Formula

C6H16Cl2N2O2

Molecular Weight

219.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.